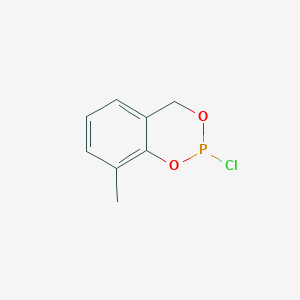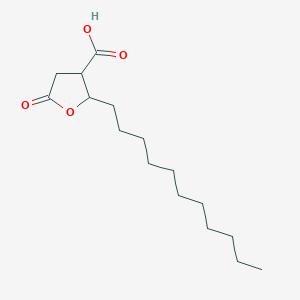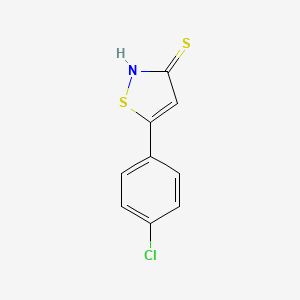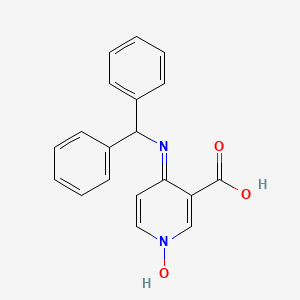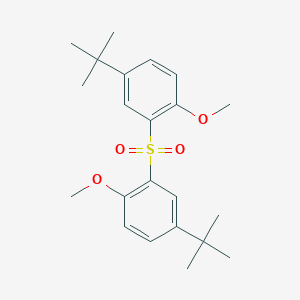![molecular formula C24H20F2O2 B12552726 (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] CAS No. 142347-51-1](/img/structure/B12552726.png)
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two 4-fluorophenyl methanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5,6-tetramethyl-1,3-phenylenediamine and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 2,4,5,6-tetramethyl-1,3-phenylenediamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Polymer Science: Utilized in the production of polymers with enhanced thermal and mechanical properties.
Electronics: Employed in the fabrication of electronic components such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
- (2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,3,5,6-Tetramethyl-1,4-phenylenediamine
- 2,3,5,6-Tetramethylbenzene-1,4-diethylamine
Comparison:
- Structural Differences: While (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] has fluorophenyl groups, similar compounds may have different substituents such as boronates or amines.
- Reactivity: The presence of fluorine atoms in (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] imparts unique reactivity patterns compared to its analogs.
- Applications: The specific applications of each compound vary based on their structural features and reactivity. For example, boronate derivatives are widely used in Suzuki-Miyaura coupling reactions, while amine derivatives are important in polymer synthesis.
Properties
CAS No. |
142347-51-1 |
|---|---|
Molecular Formula |
C24H20F2O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-(4-fluorobenzoyl)-2,4,5,6-tetramethylphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20F2O2/c1-13-14(2)21(23(27)17-5-9-19(25)10-6-17)16(4)22(15(13)3)24(28)18-7-11-20(26)12-8-18/h5-12H,1-4H3 |
InChI Key |
LERGREHHDZGGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C(=O)C2=CC=C(C=C2)F)C)C(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
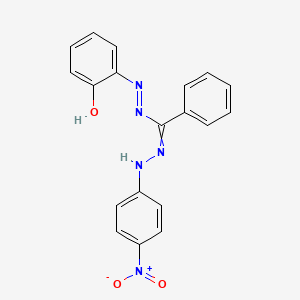
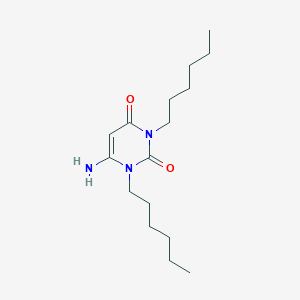

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
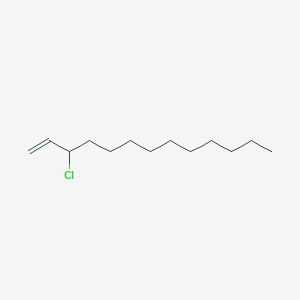
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
